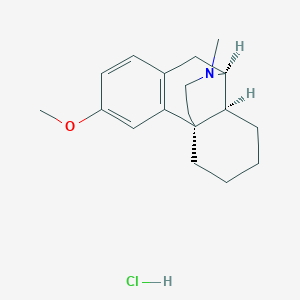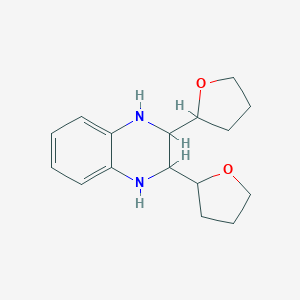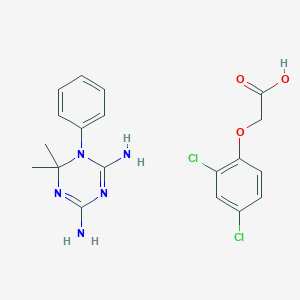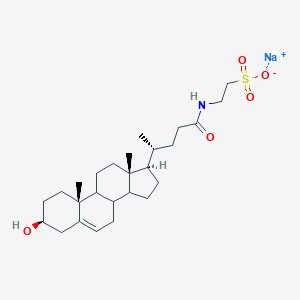
Tauro-3beta-hydroxy-5-cholenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauro-3beta-hydroxy-5-cholenoate, also known as taurocholate, is a bile acid that is produced in the liver and secreted into the small intestine to aid in the digestion and absorption of fats. It plays an important role in the enterohepatic circulation of bile acids and is involved in the regulation of cholesterol metabolism. In recent years, taurocholate has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Taurocholate exerts its effects through several mechanisms, including activation of nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled receptors (GPCRs) such as TGR5. Activation of these receptors leads to downstream signaling pathways that regulate gene expression and cellular functions.
Biochemical and Physiological Effects:
Taurocholate has various biochemical and physiological effects on the body. It acts as a detergent to solubilize fats in the small intestine, facilitating their absorption. It also regulates cholesterol metabolism by inhibiting cholesterol synthesis and promoting its excretion. Taurocholate has been shown to modulate gut microbiota composition and function, which can impact various physiological processes such as immune function and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Taurocholate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also commercially available, making it easily accessible for research purposes. However, its use in experiments involving cell culture or animal models may be limited by its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Tauro-3beta-hydroxy-5-cholenoate. One area of interest is its potential as a therapeutic agent for liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis. Another area of research is its role in regulating gut microbiota composition and function, which may have implications for various diseases such as inflammatory bowel disease (IBD) and colorectal cancer. Additionally, further studies are needed to elucidate the mechanisms underlying Tauro-3beta-hydroxy-5-cholenoate's effects on metabolism and its potential as a treatment for metabolic disorders.
Métodos De Síntesis
Taurocholate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of cholic acid with taurine in the presence of a catalyst, while enzymatic synthesis utilizes enzymes such as Tauro-3beta-hydroxy-5-cholenoate synthase to catalyze the reaction between cholic acid and taurine.
Aplicaciones Científicas De Investigación
Taurocholate has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, metabolic disorders, and cancer. Studies have shown that Tauro-3beta-hydroxy-5-cholenoate can protect against liver damage by reducing oxidative stress and inflammation. It has also been found to improve glucose and lipid metabolism in metabolic disorders such as diabetes and obesity. In addition, Tauro-3beta-hydroxy-5-cholenoate has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propiedades
Número CAS |
17238-48-1 |
|---|---|
Nombre del producto |
Tauro-3beta-hydroxy-5-cholenoate |
Fórmula molecular |
C26H42NNaO5S |
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H43NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h5,17,19-23,28H,4,6-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,19+,20?,21-,22?,23?,25+,26-;/m1./s1 |
Clave InChI |
SVXBFWHRSNVSLG-ROVRTUHXSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |
Sinónimos |
tauro-3 beta-hydroxy-5-cholenoate tauro-3 beta-hydroxy-5-cholenoate sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



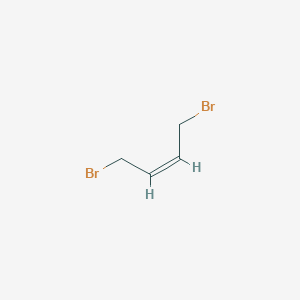
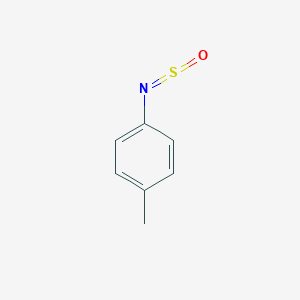
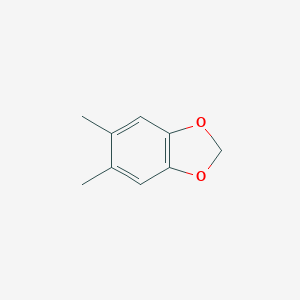
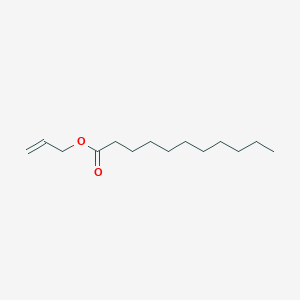
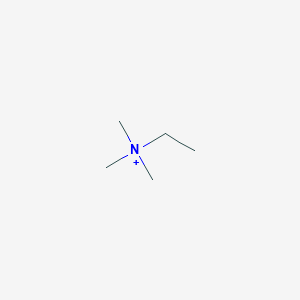
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)



